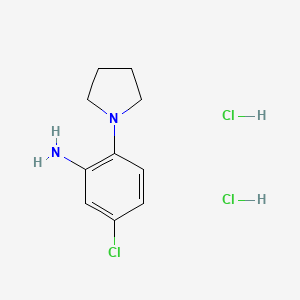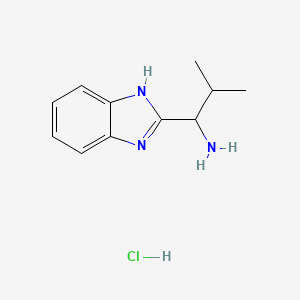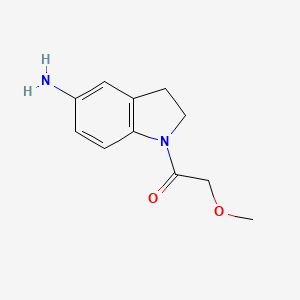
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
描述
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities. This compound features an indole ring system substituted with an amino group at the 5-position and a methoxyethan-1-one moiety at the 1-position.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. One common method involves the reaction of indole with an appropriate electrophile to introduce the amino group at the 5-position.
Methoxyethan-1-one Introduction: The methoxyethan-1-one moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable methoxyethan-1-one derivative under controlled conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the amino group is oxidized to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the indole ring or the amino group, leading to different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different substituents and forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation Products: Oxidized forms of the compound, such as indole-5,6-quinone.
Reduction Products: Reduced forms, such as indole-5-amine.
Substitution Products: Substituted indole derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism by which 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one exerts its effects involves interactions with molecular targets and pathways. The amino group and the indole ring system can bind to receptors or enzymes, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the biological context and the derivatives involved.
相似化合物的比较
Indole-3-carboxaldehyde: Similar structure but with a different substituent at the 3-position.
5-Aminoindole: Similar indole structure but without the methoxyethan-1-one moiety.
2-Methoxyethan-1-one derivatives: Compounds with similar methoxyethan-1-one moiety but different core structures.
Uniqueness:
Amino Group Position: The presence of the amino group at the 5-position is unique and contributes to the compound's distinct biological activities.
Methoxyethan-1-one Moiety: The combination of the indole ring with the methoxyethan-1-one group provides unique chemical properties and reactivity.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and biological activities continue to be explored for potential advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVNMKJYSVPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019498-71-5 | |
| Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



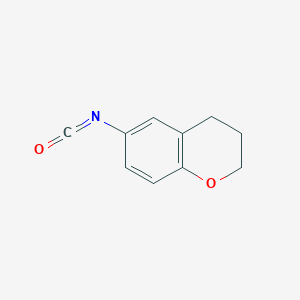
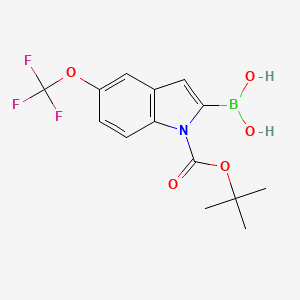


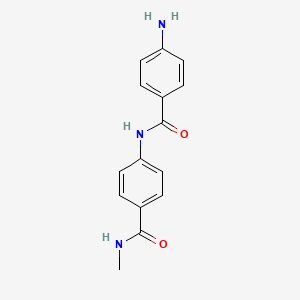
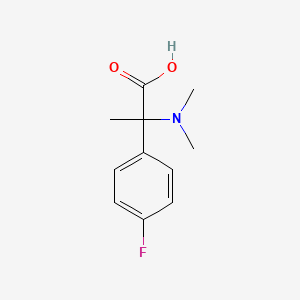
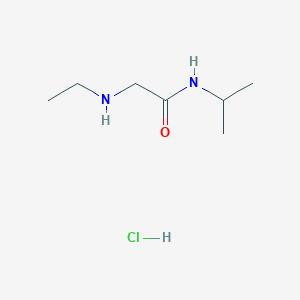
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
